7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine
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Overview
Description
7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. This compound features a quinazoline core substituted with a 5-fluoro-2-methylphenyl group at the 7-position and an amine group at the 2-position. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid derivatives, which are commonly used as precursors for quinazoline compounds.
Amidation and Cyclization: The anthranilic acid derivative undergoes amidation with an appropriate acid chloride to form a substituted anthranilate.
Substitution: The benzoxazinone is treated with ammonia or an amine to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes and receptors involved in cell signaling pathways, such as protein kinases and adenosine receptors.
Pathways Involved: By inhibiting or modulating these targets, the compound can affect various cellular processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used as anti-cancer agents.
Quinazolinone Derivatives: Compounds like prazosin and doxazosin, used for treating hypertension and benign prostatic hyperplasia.
Uniqueness
7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. The presence of the 5-fluoro-2-methylphenyl group can influence its binding affinity and selectivity for molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C15H12FN3 |
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Molecular Weight |
253.27 g/mol |
IUPAC Name |
7-(5-fluoro-2-methylphenyl)quinazolin-2-amine |
InChI |
InChI=1S/C15H12FN3/c1-9-2-5-12(16)7-13(9)10-3-4-11-8-18-15(17)19-14(11)6-10/h2-8H,1H3,(H2,17,18,19) |
InChI Key |
JKFUKZYGVHJZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC3=NC(=NC=C3C=C2)N |
Origin of Product |
United States |
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